N-ethyl-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide
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Overview
Description
N-ethyl-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[221]heptane-1-carboxamide is a bicyclic compound with a unique structure that includes a bicyclo[221]heptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide typically involves the reaction of 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylic acid with ethylamine and phenyl isocyanate. The reaction is carried out in an organic solvent such as toluene, under reflux conditions, to facilitate the formation of the desired amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-ethyl-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of N-ethyl-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylic acid
- N-phenylbicyclo[2.2.1]heptane-1-carboxamide
Uniqueness
N-ethyl-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide is unique due to its specific substitution pattern and the presence of both ethyl and phenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
N-ethyl-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-5-20(14-9-7-6-8-10-14)16(22)19-12-11-18(4,15(21)13-19)17(19,2)3/h6-10H,5,11-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XESKLOIXNRTXCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C23CCC(C2(C)C)(C(=O)C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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